8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)
Description
Properties
CAS No. |
62209-05-6 |
|---|---|
Molecular Formula |
C14H24N7O7P |
Molecular Weight |
433.36 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N7O7P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-10(23)9(22)7(28-13)5-27-29(24,25)26/h6-7,9-10,13,22-23H,1-5,15H2,(H,17,20)(H2,16,18,19)(H2,24,25,26)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
NGKHZTKYHKECLN-QYVSTXNMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: The 4-aminobutylamino group in the target compound introduces a flexible, positively charged side chain, contrasting with the hydrophobic phenyl (8-Ph-AMP) or electronegative bromo (8-Br-AMP) groups. This charge may enhance binding to anion-binding pockets, such as those in kinase active sites .
- Phosphate State: Unlike MABA-ADP (a diphosphate), the monophosphate group in the target compound limits its role in energy-transfer reactions but retains compatibility with AMP-activated pathways .
- Synthesis: Most analogs derive from 8-Br-AMP via cross-coupling (e.g., Suzuki for 8-Ph-AMP) or alkylation (e.g., 4-aminobutylamine addition) .
Receptor and Enzyme Interactions
- 8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate): The primary amine may mimic lysine or arginine residues, enabling competitive inhibition in phosphate-binding enzymes (e.g., kinases or phosphatases) .
- 8-Br-AMP: The bromo group sterically hinders base stacking, reducing binding to RNA or DNA polymerases but increasing specificity for certain adenosine receptors .
- 8-Ph-AMP : The bulky phenyl group enhances hydrophobic interactions, making it useful for studying ATP-binding cassette (ABC) transporters or G-protein-coupled receptors (GPCRs) .
- MABA-ADP : As a fluorescent diphosphate, it is used in Förster resonance energy transfer (FRET) assays to study myosin or kinase conformational changes .
Pharmacokinetic and Stability Considerations
- In contrast, 8-Ph-AMP’s hydrophobicity may limit cellular uptake .
- Enzymatic Stability : Primary amines are susceptible to deamination, but the 8-position may protect the substituent from metabolic degradation .
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